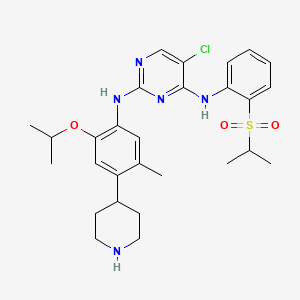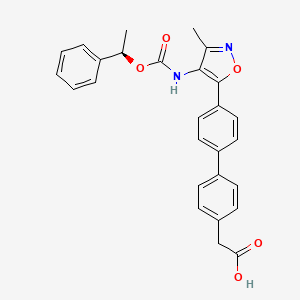
AM095 free acid
Descripción general
Descripción
AM095 free acid is a potent LPA1 receptor antagonist . It has been shown to inhibit GTPγS binding to CHO cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively .
Physical And Chemical Properties Analysis
AM095 free acid has a molecular weight of 456.49 and a predicted density of 1.278±0.06 g/cm3 . Its boiling point is predicted to be 641.9±55.0 °C . It is soluble in DMSO .Aplicaciones Científicas De Investigación
1. Neurology: Reducing Brain Damage After Cerebral Ischemia
- Summary of the Application : AM095, a selective LPA1 antagonist, was used as a pharmacological tool to address the role of LPA1 in ischemic brain damage . The study aimed to understand the therapeutic potential of targeting LPA1 in cerebral ischemia.
- Methods of Application : A mouse model of transient middle cerebral artery occlusion (tMCAO) was used. AM095 was administered immediately after reperfusion .
- Results : AM095 administration attenuated brain damage such as brain infarction and neurological deficit at 1 day after tMCAO. It also reduced numbers and soma size of activated microglia, reversed their morphology into less toxic one, and reduced microglial proliferation .
2. Nephrology: Preventing Podocyte Damage in Diabetic Nephropathy
- Summary of the Application : AM095, a specific LPAR1 inhibitor, was investigated for its effects on podocytes from streptozotocin (STZ)-induced diabetic mice . The study aimed to understand the role of LPA in podocyte damage and its underlying mechanisms in Diabetic Nephropathy (DN).
- Methods of Application : Podocytes from STZ-induced diabetic mice were treated with LPA in the presence or absence of AM095 .
- Results : AM095 administration inhibited podocyte loss, NLRP3 inflammasome factor expression, and cell death in STZ-induced diabetic mice .
3. Pharmacology: Inhibition of GTPγS Binding
- Summary of the Application : AM095 free acid was used to inhibit GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . This study aimed to understand the role of LPA1 in GTPγS binding.
- Methods of Application : CHO cell membranes overexpressing recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 inhibited GTPγS binding with IC50 values of 0.98 and 0.73 μM, respectively . AM095 has high oral bioavailability and a moderate half-life and is well tolerated at the doses tested in rats and dogs after oral and intravenous dosing .
4. Molecular Biology: LPA1 Antagonist
- Summary of the Application : AM095 free acid was used as a potent LPA1 receptor antagonist . This study aimed to understand the role of LPA1 in various biological processes.
- Methods of Application : Recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 showed potent antagonistic activity against LPA1 with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively .
5. Molecular Biology: Inhibition of GTPγS Binding
- Summary of the Application : AM095 free acid was used to inhibit GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . This study aimed to understand the role of LPA1 in GTPγS binding.
- Methods of Application : CHO cell membranes overexpressing recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 inhibited GTPγS binding with IC50 values of 0.98 and 0.73 μM, respectively . AM095 has high oral bioavailability and a moderate half-life and is well tolerated at the doses tested in rats and dogs after oral and intravenous dosing .
6. Pharmacology: LPA1 Antagonist
- Summary of the Application : AM095 free acid was used as a potent LPA1 receptor antagonist . This study aimed to understand the role of LPA1 in various biological processes.
- Methods of Application : Recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 showed potent antagonistic activity against LPA1 with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively .
Safety And Hazards
When handling AM095 free acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDRUPAICPXIN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673108 | |
| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
CAS RN |
1228690-36-5 | |
| Record name | [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



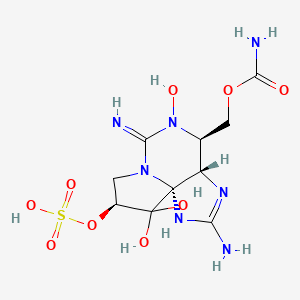



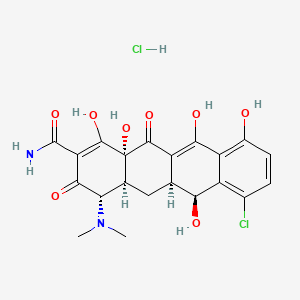


![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)
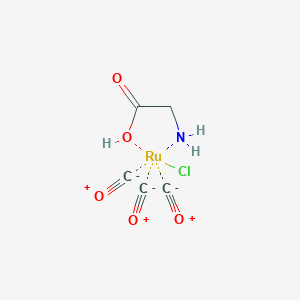


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

